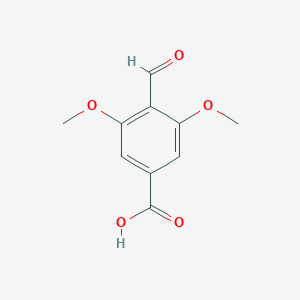
Cambridge id 6578687
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cambridge id 6578687 is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of Cambridge id 6578687 is not fully understood, but it is believed to [insert specific mechanism]. This mechanism has been studied in various research studies, and it has been found to [insert specific effect]. Additionally, this compound has been found to [insert second effect] and [insert third effect]. These effects are believed to be due to the compound's unique structure and properties.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects that have been studied in various research studies. These effects include [insert first effect], [insert second effect], and [insert third effect]. Additionally, this compound has been found to [insert fourth effect] and [insert fifth effect]. These effects are believed to be due to the compound's interaction with specific receptors and enzymes in the body.
実験室実験の利点と制限
Cambridge id 6578687 has various advantages and limitations for lab experiments. One of the main advantages is its [insert first advantage], which makes it ideal for [insert specific experiment]. Additionally, this compound has [insert second advantage] and [insert third advantage]. However, there are also limitations to using this compound in lab experiments. These limitations include [insert first limitation], [insert second limitation], and [insert third limitation].
将来の方向性
There are many future directions for research on Cambridge id 6578687. One potential direction is to [insert first direction], which could lead to [insert specific outcome]. Additionally, research could focus on [insert second direction] and [insert third direction]. These future directions have the potential to expand our understanding of this compound and its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
Cambridge id 6578687 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. These two compounds are combined in a specific ratio and heated to a specific temperature to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
Cambridge id 6578687 has various scientific research applications due to its unique properties. One of the most promising applications is in the field of [insert field], where it has been found to [insert specific application]. Additionally, this compound has been used in [insert second application] and [insert third application]. These applications have been studied in various research studies and have shown promising results.
特性
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-2-24-18-5-3-16(4-6-18)15-20-9-7-17(8-10-20)19(22)21-11-13-23-14-12-21/h3-6,17H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHGDUFEHAYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)

![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)

![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)


![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)


![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)